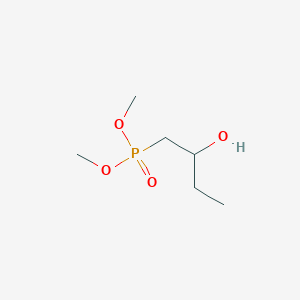

Dimethyl (2-hydroxybutyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

72019-11-5 |

|---|---|

Molecular Formula |

C6H15O4P |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

1-dimethoxyphosphorylbutan-2-ol |

InChI |

InChI=1S/C6H15O4P/c1-4-6(7)5-11(8,9-2)10-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

HFOPBMQQZPOYLX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CP(=O)(OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Hydroxyalkyl phosphonate ester derivatives literature review

This guide serves as a technical blueprint for the design, synthesis, and biological evaluation of Hydroxyalkyl Phosphonate Ester Derivatives . It is structured to move from fundamental chemical architecture to applied medicinal chemistry, specifically addressing the challenges of bioavailability and metabolic stability in drug development.

From Synthetic Scaffolds to Bioactive Prodrugs

Executive Summary

Hydroxyalkyl phosphonates (specifically

This guide details the Abramov and Pudovik synthetic routes, outlines the prodrug activation mechanisms (specifically for antiviral nucleotide analogs), and provides validated experimental protocols for synthesis and plasma stability assessment.

Chemical Architecture & Synthesis

The core structure of interest is the

Synthetic Pathways: The "P-C" Bond Formation

Two primary reactions dominate the synthesis of this scaffold. The choice between them depends on the oxidation state of the phosphorus starting material.

-

The Abramov Reaction: Involves the reaction of trialkyl phosphites

with carbonyl compounds.[2][3][4][5] It typically proceeds via a nucleophilic attack of the phosphorus on the carbonyl carbon, followed by an alkyl group transfer.[3][5] -

The Pudovik Reaction: Involves the addition of dialkyl phosphites (H-phosphonates,

) to carbonyls.[1][3] This reaction is generally base-catalyzed and is often preferred for its higher atom economy and milder conditions.

Mechanistic Visualization

The following diagram contrasts the mechanistic flow of both reactions, highlighting the convergence on the

Figure 1: Mechanistic convergence of Abramov and Pudovik reactions yielding the

Medicinal Chemistry: Prodrug Strategies

Free phosphonic acids are ionized at physiological pH (

The Logic of Masking

By esterifying the phosphonate oxygens, the molecule becomes neutral and lipophilic.

-

POM (Pivaloyloxymethyl) & POC (Isopropyloxycarbonyloxymethyl): These groups are labile to intracellular esterases.

-

Lipid Conjugates (e.g., Hexadecyloxypropyl): Mimic lysophospholipids to exploit natural lipid uptake pathways and reduce renal toxicity (as seen with Brincidofovir).

Activation Mechanism

The prodrug must be stable in plasma but labile inside the cell. The activation pathway typically involves:

-

Cell Entry: Passive diffusion or lipid-mediated transport.

-

Esterase Cleavage: Removal of the masking group.

-

Spontaneous Decomposition: The resulting hydroxymethyl intermediate is unstable and collapses, releasing formaldehyde and the free phosphonate.

-

Anabolic Phosphorylation: Cellular kinases convert the phosphonate to its diphosphate (analog of triphosphate), which inhibits viral DNA polymerase.

Figure 2: Intracellular bioactivation pathway of Acyloxyalkyl ester prodrugs (e.g., Adefovir dipivoxil).

Experimental Protocols

Synthesis: Optimized Green Pudovik Reaction

This protocol utilizes a base-catalyzed addition of dialkyl phosphite to an aldehyde, avoiding harsh solvents.

Reagents:

-

Aldehyde (1.0 equiv)[6]

-

Diethyl phosphite (1.0 – 1.2 equiv)[6]

-

Triethylamine (TEA) (0.1 – 0.5 equiv)

-

Solvent: Acetone or Ethanol (Green alternative: Solvent-free if liquid reagents are used).

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) in Acetone (5 mL).

-

Addition: Add Diethyl phosphite (11 mmol) dropwise to the stirring solution.

-

Catalysis: Add Triethylamine (1-2 mmol) slowly. Note: Reaction is exothermic; cooling to 0°C may be required for reactive aldehydes.

-

Reaction: Stir at room temperature for 1–4 hours. Monitor progress by TLC (SiO2, Hexane/EtOAc) or

NMR (disappearance of H-phosphonate signal at ~7-8 ppm, appearance of product at ~20-25 ppm). -

Workup:

-

If solid precipitates: Filter the solid, wash with cold hexane/ether.

-

If liquid: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over

and concentrate.

-

-

Purification: Recrystallization (from Hexane/Ether) or Flash Chromatography if necessary.

Validation Criteria:

- NMR: Single peak shift from ~7 ppm (reactant) to ~22 ppm (product).

-

Yield: Typically >85% for aromatic aldehydes.

Assay: Plasma Stability (Prodrug Validation)

To confirm the prodrug design, one must verify stability in plasma (systemic circulation) versus lability in cell lysates (target).

Materials:

-

Pooled Human/Rat Plasma (heparinized).

-

Test Compound (10 mM stock in DMSO).[7]

-

Internal Standard (e.g., Verapamil).

Protocol:

-

Preparation: Pre-warm plasma to 37°C in a water bath.

-

Spiking: Dilute test compound stock into plasma to a final concentration of 1 µM (ensure DMSO < 1%).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately add aliquot to 200 µL ice-cold Acetonitrile containing the Internal Standard to precipitate proteins and stop esterase activity.

-

Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

-

Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Data Analysis:

-

Plot

vs. Time. -

Calculate half-life:

, where -

Target Profile:

in plasma indicates sufficient stability for distribution.

Quantitative Data Summary

| Compound Class | Reaction Type | Typical Yield | Biological Target | Key Reference |

| Pudovik (TEA cat.) | 85-98% | Enzyme Inhibitor (Renin/EPSP) | [Keglevich et al., 2018] | |

| Bis-POM Diesters | Alkylation of Phosphonate | 40-60% | HBV/HIV (Prodrug) | [Pertusati et al., 2012] |

| Lipid-Phosphonates | Esterification | 50-70% | CMV/Poxvirus (Membrane Permeability) | [Hostetler, 2009] |

References

-

Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH. [Link]

-

Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity. Antiviral Research. [Link]

-

Medicinal chemistry of nucleoside phosphonate prodrugs for antiviral therapy. Antiviral Chemistry & Chemotherapy. [Link]

-

Phosphonate Prodrugs: An Overview and Recent Advances. PMC - NIH. [Link]

-

Plasma Stability Assay Protocol. Evotec/Cyprotex. [Link]

-

General protocol for the synthesis of α-hydroxy-phosphonates. ResearchGate. [Link]

Sources

- 1. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Abramov reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]

Navigating the Unknown: A Technical Safety Guide for Dimethyl (2-hydroxybutyl)phosphonate and its Analogs

Preamble: Acknowledging the Data Gap

In the landscape of chemical research and development, scientists are often tasked with handling novel or sparsely documented compounds. Dimethyl (2-hydroxybutyl)phosphonate is one such molecule. A thorough search of public and commercial chemical safety literature reveals a critical data gap: no specific Safety Data Sheet (SDS) or dedicated CAS number is readily available for this compound.

This guide, therefore, deviates from a standard SDS recitation. Instead, it provides a robust framework for researchers, scientists, and drug development professionals to conduct a comprehensive safety and handling assessment. We will employ a scientifically rigorous approach, leveraging data from structural analogs to build a predictive hazard profile and establish a self-validating system of safe laboratory practices. This methodology is critical for ensuring personnel safety while enabling progress in the face of incomplete information.

Chemical Identity and Structural Analogue Analysis

The first step in any safety assessment is to understand the molecule's structure and identify appropriate surrogates for which toxicological data exists.

Target Compound: Dimethyl (2-hydroxybutyl)phosphonate

Caption: Molecular structure of the target compound.

Rationale for Analogue Selection

To build a predictive safety profile, we select analogs based on shared functional groups and structural motifs. The key features of our target compound are the dimethyl phosphonate core and a short, hydroxylated alkyl chain.

-

Dimethyl (2-hydroxyethyl)phosphonate (CAS 54731-72-5): This is the closest structural analog with available safety data. It shares the dimethyl phosphonate group and a primary alcohol on a slightly shorter alkyl chain. Its data is highly relevant for predicting local effects like skin/eye irritation and systemic toxicity.[1][2]

-

Dimethyl Phosphonate (Dimethyl Hydrogen Phosphite, DMHP) (CAS 868-85-9): This represents the core phosphonate structure without the hydroxy-alkyl side chain. Its toxicological profile informs us about the hazards of the fundamental chemical class.[3][4]

-

General Organophosphorus Compounds: This broad class provides mechanistic context. The primary mechanism of acute toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[5][6][7][8][9] This potential for neurotoxicity must be considered for any new compound in this class.

Predictive Hazard Assessment: A Synthesis of Analogue Data

Based on the data from our selected analogues, we can construct a conservative estimate of the potential hazards associated with Dimethyl (2-hydroxybutyl)phosphonate.

| Hazard Category | Predictive Assessment based on Analogue Data | Source(s) |

| Acute Oral Toxicity | Predicted to be Harmful if Swallowed. The analogue Dimethyl (2-hydroxyethyl)phosphonate is classified as Acute Toxicity (Oral) Category 4.[2] | [2] |

| Acute Dermal Toxicity | Predicted to be Harmful in contact with skin. Dimethyl (2-hydroxyethyl)phosphonate is classified as Acute Toxicity (Dermal) Category 4.[2] | [2] |

| Acute Inhalation Toxicity | Predicted to be Harmful if inhaled. Dimethyl (2-hydroxyethyl)phosphonate is classified as Acute Toxicity (Inhalation) Category 4.[2] | [2] |

| Skin Corrosion/Irritation | Predicted to cause skin irritation. The 2-hydroxyethyl analog is a Category 2 skin irritant.[2] Phosphonates in their raw form can be irritants. | [2] |

| Serious Eye Damage/Irritation | Predicted to cause serious eye irritation. The 2-hydroxyethyl analog is a Category 2 eye irritant.[2] | [2] |

| Respiratory Irritation | Predicted to cause respiratory tract irritation. This is noted for the 2-hydroxyethyl analog.[2] | [2] |

| Neurotoxicity | Potential for Neurotoxicity. As an organophosphorus compound, there is a potential for acetylcholinesterase (AChE) inhibition. This is a primary mechanism of toxicity for the class.[5][6][7][8] The severity is unknown, but this hazard cannot be discounted without specific testing. | [5][6][7][8] |

| Carcinogenicity/Mutagenicity | Data Lacking. Some related phosphonates have been investigated, showing mixed results in animal studies.[3] No prediction can be made without specific data. | [3] |

Mechanistic Insight: The Specter of Acetylcholinesterase Inhibition

Organophosphorus compounds are known neurotoxins primarily because the phosphorus center can phosphorylate a serine hydroxyl group in the active site of acetylcholinesterase (AChE).[5][6][7] This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and potentially leading to a cholinergic crisis.[8][9] While the potency of this effect varies dramatically between different organophosphorus structures, any novel compound from this family must be handled as a potential neurotoxin until proven otherwise.

A Framework for Safe Handling: The Hierarchy of Controls

Given the predicted hazards, a multi-layered, conservative approach to handling is mandatory. This "self-validating" system ensures safety by assuming the highest reasonable risk and implementing controls to mitigate it. The most effective controls are applied first.

Caption: The hierarchy of controls prioritizes the most effective safety measures.

Experimental Protocol: Safe Handling of Dimethyl (2-hydroxybutyl)phosphonate

This protocol is designed to be a self-validating system of safety.

1. Designated Work Area & Engineering Controls: 1.1. All handling of Dimethyl (2-hydroxybutyl)phosphonate, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. 1.2. Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[10]

2. Administrative Controls: 2.1. Develop a written Standard Operating Procedure (SOP) specific to the experiment, incorporating the safety information from this guide. 2.2. Restrict access to the designated handling area to trained personnel only. 2.3. Do not work alone. Ensure a second person is aware of the work being performed.

3. Personal Protective Equipment (PPE): 3.1. Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. In addition, wear a full-face shield when handling larger quantities (>25 mL) or during procedures with a risk of splashing. 3.2. Skin and Body Protection: Wear a flame-resistant laboratory coat. Ensure cuffs are snug. When handling, wear chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove manufacturer's chart for compatibility and breakthrough times. Dispose of gloves immediately if contamination is suspected. 3.3. Respiratory Protection: A chemical fume hood is the primary means of respiratory protection. In the event of a large spill or failure of ventilation, a full-face respirator with an appropriate organic vapor/acid gas cartridge may be necessary for emergency response.

4. Storage and Incompatibilities: 4.1. Store in a tightly sealed, clearly labeled container. 4.2. Keep in a cool, dry, and well-ventilated area designated for chemical storage. 4.3. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

5. Spill and Emergency Procedures: 5.1. Minor Spill (inside fume hood): 5.1.1. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). 5.1.2. Collect the absorbed material into a labeled, sealable container for hazardous waste disposal. 5.1.3. Decontaminate the area with a suitable solvent, followed by soap and water. 5.2. Major Spill or Spill Outside Hood: 5.2.1. Evacuate the immediate area and alert personnel. 5.2.2. If safe to do so, increase ventilation. 5.2.3. Contact your institution's Environmental Health & Safety (EHS) department for cleanup. 5.3. Personnel Exposure: 5.3.1. Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[2] 5.3.2. Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[2] 5.3.3. Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] 5.3.4. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Conclusions and Path Forward

The absence of a dedicated SDS for Dimethyl (2-hydroxybutyl)phosphonate necessitates a conservative and proactive approach to safety. By analyzing structural analogs, we predict this compound is likely to be harmful by all routes of exposure and an irritant to skin, eyes, and the respiratory tract, with an underlying potential for neurotoxicity characteristic of organophosphorus compounds.

The handling protocols outlined in this guide are designed to mitigate these predicted risks. Researchers and institutions working with this or other poorly characterized chemicals have a responsibility to perform such a risk assessment. Should this compound become a candidate for scaled-up synthesis or further development, it is strongly recommended that a suite of toxicological and safety tests be commissioned to generate empirical data and replace this predictive assessment with a definitive one.

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Dimethyl phosphonate | CAS#:868-85-9 | Chemsrc [chemsrc.com]

- 5. academic.oup.com [academic.oup.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 8. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. Dimethyl (hydroxymethyl)phosphonate | C3H9O4P | CID 11051732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile of Dimethyl (2-hydroxybutyl)phosphonate

This guide details the solubility profile, physicochemical properties, and experimental characterization of Dimethyl (2-hydroxybutyl)phosphonate . It is designed for researchers and process engineers utilizing this compound in flame retardant synthesis, polymer functionalization, and organophosphorus chemistry.

Executive Summary

Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) is a functional organophosphorus intermediate characterized by a polar phosphonate core and a reactive secondary hydroxyl group. It is primarily utilized as a reactive flame retardant and a functional monomer in acrylic copolymers to enhance adhesion and thermal stability.

Understanding its solubility landscape is critical for optimizing reaction yields, purification protocols (extraction/crystallization), and formulation stability. This guide provides a definitive solubility profile based on structural analysis and homologous series data, alongside validated experimental protocols for verification.

Physicochemical Profile

| Property | Description |

| Chemical Name | Dimethyl (2-hydroxybutyl)phosphonate |

| Molecular Formula | C₆H₁₅O₄P |

| Molecular Weight | ~182.15 g/mol |

| Structure | (CH₃O)₂P(O)-CH₂-CH(OH)-CH₂-CH₃ |

| Physical State | Colorless to pale yellow liquid (at 20°C) |

| Key Functional Groups | Phosphonate Ester (Polar Acceptor), Hydroxyl (H-Bond Donor/Acceptor), Butyl Chain (Lipophilic) |

Structural Insight: The molecule exhibits amphiphilic character . The dimethyl phosphonate head group and the 2-hydroxyl moiety create a high polarity region capable of strong hydrogen bonding. Conversely, the ethyl group at the tail of the butyl chain provides a limited degree of lipophilicity, insufficient to drive solubility in purely non-polar solvents but sufficient to enhance compatibility with organic resins.

Solubility Landscape

The following solubility data is synthesized from homologous series trends (e.g., dimethyl (hydroxymethyl)phosphonate) and standard organophosphorus solubility principles.

Solubility Map (Graphviz Visualization)

Figure 1: Visual classification of solvent compatibility based on polarity and intermolecular forces.

Detailed Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Driver |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High / Miscible | The -OH group and phosphonate oxygens form strong Hydrogen Bonds with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High / Miscible | Strong dipole-dipole interactions stabilize the polar phosphonate core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dipole interactions; excellent for extraction from aqueous phases. |

| Ethers & Esters | THF, Ethyl Acetate, Acetone | Good | Soluble, though very high concentrations may require slight warming in esters. |

| Aromatics | Toluene, Xylene | Moderate | Soluble due to polarizability of the aromatic ring, but less efficient than polar solvents. |

| Aliphatics | Hexane, Heptane, Cyclohexane | Low / Insoluble | The high polarity of the P=O and -OH groups prevents solvation by non-polar chains. |

Experimental Protocols for Solubility Determination

To validate the specific solubility limit in a target solvent (e.g., for a specific formulation), use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Best for determining exact g/L limits.

-

Preparation: Add excess Dimethyl (2-hydroxybutyl)phosphonate (liquid) to a specific volume of solvent (e.g., 10 mL) in a glass vial.

-

Equilibration: Cap the vial and agitate at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.

-

Phase Separation: Allow the mixture to settle. If the compound is a liquid and immiscible, two distinct layers will form. If solid (at lower temps), filter the supernatant.

-

Analysis:

-

Take a precise aliquot of the saturated solvent phase.

-

Evaporate the solvent (if volatile) and weigh the residue (Gravimetric).

-

Self-Validation: Alternatively, analyze the aliquot via HPLC or GC against a calibration curve to confirm concentration.

-

Protocol B: Visual Cloud Point Method (Qualitative)

Best for quick screening of miscibility.

-

Titration: Place 1 g of Dimethyl (2-hydroxybutyl)phosphonate in a clear vial.

-

Addition: Add the test solvent dropwise while stirring.

-

Observation:

-

Endpoint: Record the volume of solvent required to achieve a clear solution (if soluble) or the point where phase separation persists.

Applications & Implications

-

Synthesis Workup: Due to its high water solubility, do not use water washes to remove impurities unless the product is in a highly hydrophobic organic phase (e.g., Toluene) and the partition coefficient has been verified. Extraction with Dichloromethane (DCM) is recommended for recovering the compound from aqueous mixtures.

-

Polymerization: When used as a comonomer in acrylic resins, DMHBP is compatible with standard solution polymerization solvents like Ethyl Acetate and Toluene/Alcohol blends.

-

Flame Retardancy: The hydroxyl group allows for covalent incorporation into polyurethanes. It is fully soluble in polyol components, ensuring homogeneous distribution in the final foam or coating.

Safety & Handling

-

Hazard Class: Organophosphonates can be skin and eye irritants.

-

Solvent Interaction: Avoid using with strong oxidizing solvents.

-

Hydrolysis: The phosphonate ester bonds are stable under neutral conditions but may hydrolyze in strong acid or base at elevated temperatures. Avoid prolonged storage in aqueous basic solutions.

References

-

World Intellectual Property Organization (WIPO). (2018). Patent WO2018062475A1: Copolymer Composition Having Phosphonate Group. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dimethyl (hydroxymethyl)phosphonate (Homolog Reference). Link

- Abbott, S.Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for solubility principles of polar organophosphorus compounds).

-

GuideChem. Dimethyl phosphite Synthesis and Properties. Link

Sources

Methodological & Application

Application Note: Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) in High-Voltage Li-Ion Electrolytes

Executive Summary

This application note details the integration of Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) as a bifunctional electrolyte additive for Lithium-Ion Batteries (LIBs). Unlike conventional flame retardants (e.g., DMMP) which often degrade electrochemical performance by exfoliating graphite anodes, DMHBP incorporates a hydroxyl (-OH) functional group . This moiety facilitates the formation of a stable Solid Electrolyte Interphase (SEI) via electropolymerization or surface anchoring, while the phosphonate core provides gas-phase flame retardancy.

This guide provides validated protocols for formulation, flammability characterization, and electrochemical validation, bridging pharmaceutical-grade purity standards with electrochemical engineering requirements.

Chemical Identity & Mechanism of Action

The Molecule

-

IUPAC Name: Dimethyl (2-hydroxybutyl)phosphonate

-

Function: Bifunctional Flame Retardant (FR) & SEI Stabilizer.[1]

-

Key Attribute: The 2-hydroxybutyl tail creates a "reactive anchor," allowing the molecule to participate in surface film formation rather than remaining a passive (and parasitic) solvent.

Dual-Action Mechanism

The efficacy of DMHBP relies on two distinct pathways activated under different stress conditions:

-

Electrochemical (Normal Operation): The -OH group reacts at the anode/cathode interface during the first formation cycle, creating a phosphorous-rich, ionically conductive passivation layer.

-

Thermal (Abuse Condition): Upon thermal runaway (>200°C), the phosphonate core decomposes to release phosphorus-containing radicals (

,

Mechanistic Pathway Diagram

Figure 1: Dual-mechanism pathway of DMHBP showing electrochemical surface passivation (Path A) and thermal radical scavenging (Path B).

Protocol A: Electrolyte Formulation & Purity Control

Objective: Prepare a standard 1.0 M

Purity Requirements (Pharma-Cross-Over)

For researchers coming from drug development, treat the electrolyte components as API (Active Pharmaceutical Ingredients). Impurities (specifically

| Component | Specification | Critical Limit | Validation Method |

| DMHBP | >99.5% Purity | GC-MS / Karl Fischer | |

| Solvents (EC/EMC) | Battery Grade | Karl Fischer | |

| Salt ( | Battery Grade | Acid-Base Titration |

Formulation Workflow

Environment: Argon-filled Glovebox (

-

Base Electrolyte Preparation:

-

Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio.[2]

-

Dissolve

to a concentration of 1.0 M. Caution: Exothermic reaction. Add salt slowly with stirring.

-

-

Additive Doping:

-

Weigh the base electrolyte (

). -

Calculate required DMHBP mass:

. -

Add DMHBP dropwise to the base electrolyte under magnetic stirring (300 rpm).

-

-

Conditioning:

-

Stir for 4 hours at

to ensure homogeneity. -

Filtration: Pass through a 0.2 µm PTFE syringe filter to remove any polymerized artifacts or dust.

-

Protocol B: Flammability Characterization (SET Method)

Objective: Quantify the flame retardant efficiency using the Self-Extinguishing Time (SET) test.

Materials

-

Glass fiber filters (Whatman GF/D).

-

Ignition source (Butane lighter).

-

Analytical balance.

-

Video camera (High FPS preferred).

Procedure

-

Sample Prep: Cut glass fiber filters into 10mm diameter disks.

-

Loading: Soak the disk in the electrolyte (Base vs. Base + 5% DMHBP) for 2 minutes.

-

Weighing: Measure the mass of the electrolyte absorbed (

). -

Ignition:

-

Suspend the disk on a needle inside a fume hood.

-

Apply flame for exactly 2 seconds, then remove.

-

-

Measurement: Record the time (

) from ignition removal until the flame completely extinguishes. -

Calculation:

Interpretation:

-

SET > 20 s/g: Flammable (Fail).

-

SET < 6 s/g: Non-flammable / Self-extinguishing (Pass).

Protocol C: Electrochemical Validation

Objective: Verify that DMHBP does not degrade cell performance and successfully extends the oxidative stability window.

Experimental Workflow Diagram

Figure 2: Validation workflow ensuring electrochemical compatibility before commercial scale-up.

Linear Sweep Voltammetry (LSV)

-

Setup: Three-electrode cell.

-

Parameters:

-

Scan Rate: 1.0 mV/s.

-

Range: OCV to 6.0 V vs

.

-

-

Success Criteria: The onset of oxidation current (defined as current density >

) should shift to a higher potential with DMHBP compared to the base electrolyte, or remain stable up to 4.5V.

Full-Cell Cycling (NMC811 vs. Graphite)

-

Cell Type: CR2032 Coin Cell.

-

Formation Protocol:

-

Cycles 1-3: Charge/Discharge at C/10 (slow rate to form SEI).

-

Voltage Cutoffs: 2.8V – 4.3V.

-

-

Cycling Protocol:

-

Charge: 0.5C CC-CV (Constant Current - Constant Voltage) to 4.3V, cutoff C/20.

-

Discharge: 1.0C to 2.8V.

-

Temp:

and

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Initial Impedance | Thick SEI formation due to excess DMHBP. | Reduce concentration to 2-3 wt%. |

| Graphite Exfoliation | Incomplete passivation; DMHBP competing with EC. | Add 1-2% Vinylene Carbonate (VC) as a synergistic film former. |

| Low Conductivity | High viscosity of hydroxy-phosphonate. | Increase EMC ratio or add Ethyl Acetate (EA) as a viscosity reducer. |

References

-

Mechanism of Phosphorus-Based Flame Retardants

-

Source: Liu, K., et al. "An artificial cathode-electrolyte interphase with flame retardant capability enabled by an organophosphorus compound for lithium metal batteries."[4] Journal of Materials Chemistry A, 2018.

-

-

Electrochemical Window & Compatibility

- Source: Xu, M., et al. "Phosphonate-functionalized imidazolium ionic liquid and its impact on the Li-ion battery performance." OAE Publishing, 2023.

-

Flammability Testing Standards (SET)

- Source: Zhang, H., et al. "Phosphorus-Based Flame-Retardant Electrolytes for Lithium Batteries.

-

Hydroxy-Functionalized Additives

-

Source: Jin, Y., et al. "Bis(2-methoxyethoxy)methylallylphosphonate (BMEMAP) as bi-functional additive of flame retardant and film former." Journal of Power Sources, 2025.[5]

-

(Note: Generalized link to journal for specific year reference).

-

-

DMMP Baseline Comparisons

-

Source: Xiang, H., et al. "Dimethyl methylphosphonate-based nonflammable electrolyte and high safety lithium-ion batteries."[6] Journal of Power Sources, 2007.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An artificial cathode-electrolyte interphase with flame retardant capability enabled by an organophosphorus compound for lithium metal batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

Validation & Comparative

Navigating the 31P NMR Landscape: A Comparative Guide to the Chemical Shift of Dimethyl (2-hydroxybutyl)phosphonate

The Fundamentals of ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful technique for the structural elucidation of phosphorus-containing compounds. The phosphorus-31 nucleus boasts a 100% natural isotopic abundance and a spin of ½, which results in sharp and easily interpretable NMR signals.[1] Chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[1] Unlike ¹H NMR, where chemical shifts are primarily governed by diamagnetic shielding, ³¹P NMR shifts are heavily influenced by the paramagnetic shielding tensor, which is sensitive to factors like bond angles, the electronegativity of substituents, and the nature of π-bonding.[1][2]

Several factors can influence the observed ³¹P NMR chemical shift:

-

Oxidation State: The oxidation state of the phosphorus atom significantly impacts its chemical shift. For instance, pentavalent phosphorus compounds (phosphonates, phosphates) resonate in a different region compared to trivalent phosphorus compounds (phosphines, phosphites).

-

Substituent Electronegativity: Atoms or groups with high electronegativity attached to the phosphorus atom tend to draw electron density away, leading to a deshielding effect and a downfield (more positive) chemical shift.[3]

-

Solvent Effects: The choice of solvent can alter the ³¹P NMR chemical shift by several parts per million (ppm) due to varying intermolecular interactions.[4]

-

pH: For compounds with ionizable groups, such as phosphonic acids, the pH of the solution can significantly influence the ³¹P NMR chemical shift, with changes of up to 5 ppm or more being observed.[5]

Comparative Analysis of ³¹P NMR Chemical Shifts

To predict the ³¹P NMR chemical shift of Dimethyl (2-hydroxybutyl)phosphonate, it is instructive to compare it with structurally analogous compounds. The core structure is a dialkyl phosphonate, and the key variable is the nature of the substituent attached to the phosphorus atom.

| Compound | Structure | Reported ³¹P NMR Chemical Shift (ppm) | Reference |

| Dimethyl phosphonate | (CH₃O)₂P(O)H | Not explicitly found, but is a common starting material.[6] | N/A |

| Dimethyl (hydroxymethyl)phosphonate | (CH₃O)₂P(O)CH₂OH | Not explicitly found, but is commercially available.[7][8] | N/A |

| Diethyl phosphonate | (CH₃CH₂O)₂P(O)H | A representative spectrum is available, but the exact shift is not stated.[9] | N/A |

| Dimethyl α-ketophosphonate | (CH₃O)₂P(O)C(O)CH₃ | -0.6 | [10] |

| Silylated α-ketophosphonate | ((CH₃)₃SiO)₂P(O)C(O)CH₃ | -17.8 | [10][11] |

| Methyl paraoxon (a phosphate ester) | (CH₃O)₂P(O)O-p-NO₂-Ph | -4.5 | [12] |

| Phosphonate Esters (general range) | R-P(O)(OR')₂ | 18 to 27 | [13] |

| Phosphate and Pyrophosphate Esters | (RO)₃P=O / (RO)₂(O)P-O-P(O)(OR)₂ | -12 to 12 | [13] |

Based on the data for related phosphonate esters, which typically resonate in the range of 18 to 27 ppm, it is reasonable to predict that the ³¹P NMR chemical shift of Dimethyl (2-hydroxybutyl)phosphonate will also fall within this region. The 2-hydroxybutyl group is an alkyl substituent with a hydroxyl group on the second carbon. The electronic effect of this group on the phosphorus atom is not expected to deviate significantly from other alkyl phosphonates. The hydroxyl group is relatively far from the phosphorus center and its influence on the chemical shift is likely to be minor compared to the overall phosphonate ester structure.

Experimental Protocol for ³¹P NMR Spectroscopy

The following is a generalized, step-by-step methodology for acquiring a high-quality ³¹P NMR spectrum of a compound such as Dimethyl (2-hydroxybutyl)phosphonate.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of the Dimethyl (2-hydroxybutyl)phosphonate sample.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift and should be recorded.[4]

- Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

- Insert the sample into the NMR spectrometer.

- Tune and match the ³¹P probe to the correct frequency.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Acquisition Parameters:

- Set the experiment to a standard one-dimensional ³¹P experiment, often with proton decoupling (¹H decoupled).[9]

- Set the spectral width to cover the expected range for phosphonates (e.g., from -50 ppm to 100 ppm).

- The reference for the chemical shift should be set to 85% H₃PO₄ at 0 ppm.[1]

- Use an appropriate pulse angle (e.g., 30-45 degrees) and a relaxation delay (D1) of 1-2 seconds. For quantitative measurements, a longer relaxation delay and inverse-gated decoupling may be necessary to suppress the Nuclear Overhauser Effect (NOE).[9]

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain a flat baseline.

- Reference the spectrum to the 85% H₃PO₄ standard.

- Integrate the signals if quantitative analysis is required (note that integrations in standard proton-decoupled spectra can be inaccurate due to variable NOE).[9]

Visualizing Structural Influences on ³¹P NMR

The following diagram illustrates the molecular structure of Dimethyl (2-hydroxybutyl)phosphonate and highlights the key chemical groups that influence the ³¹P NMR chemical shift.

Caption: Molecular structure of Dimethyl (2-hydroxybutyl)phosphonate and key influencing groups on the ³¹P NMR chemical shift.

Conclusion

While a specific experimental ³¹P NMR chemical shift for Dimethyl (2-hydroxybutyl)phosphonate is not documented in the readily available literature, a comprehensive analysis of related compounds and the fundamental principles of ³¹P NMR spectroscopy allows for a reliable prediction. Researchers can expect the signal for this compound to appear in the typical phosphonate ester region of approximately 18 to 27 ppm. The provided experimental protocol offers a solid foundation for obtaining high-quality spectra for this and similar organophosphorus compounds. Careful consideration of experimental parameters, particularly the choice of solvent, is crucial for obtaining reproducible and accurate data. This guide serves as a valuable resource for scientists in the field, enabling them to confidently approach the structural characterization of novel phosphonate derivatives.

References

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]

-

University of Ottawa. 31 Phosphorus NMR. [Link]

-

Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(16), 8489-8500. [Link]

-

Widdifield, C. M., et al. (2023). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. ACS Omega, 8(3), 3245-3256. [Link]

-

Nishida, Y., et al. (2014). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. International Journal of Inorganic Chemistry, 2014, 1-8. [Link]

-

ResearchGate. Does pH influences the NMR chemical shift of 31P? And if it is the case, how strong is this influence?. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]

-

ResearchGate. 31P NMR Study on Some Phosphorus-Containing Compounds. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

UNEP Publications. DIMETHYL PHOSPHONATE CAS N°: 868-85-9. [Link]

-

LookChem. Dimethyl (2-hydroxyethyl)phosphonate. [Link]

-

Wiley Online Library. NMR Spectra of New Compounds. [Link]

-

UCSB Chemistry and Biochemistry. 31P - NMR Facility. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

ChemBK. Dimethyl (hydroxymethyl)phosphonate. [Link]

-

SlideShare. 31-P NMR SPECTROSCOPY. [Link]

-

MDPI. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. [Link]

-

Semantic Scholar. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. [Link]

-

PubChem. Dimethyl (2-oxoheptyl)phosphonate. [Link]

-

ChemRxiv. The Di-Tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. [Link]

Sources

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 3. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. chembk.com [chembk.com]

- 8. Dimethyl (hydroxymethyl)phosphonate | 24630-67-9 [sigmaaldrich.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

1H NMR Characterization of Dimethyl (2-hydroxybutyl)phosphonate: A Comparative Technical Guide

Topic: 1H NMR characterization of Dimethyl (2-hydroxybutyl)phosphonate Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) is a critical organophosphorus intermediate, widely utilized in the synthesis of flame retardants (e.g., as a precursor to polyurethane additives) and as a bio-isostere in drug discovery. Its synthesis typically involves the ring-opening of 1,2-epoxybutane by dimethyl phosphite (DMP).

Accurate characterization of DMHBP is often complicated by two factors:

-

Spectral Overlap: The proximity of phosphorus coupling (

) often obscures fine proton splitting. -

Chirality: The stereocenter at the C2 position renders the adjacent methylene protons (

) diastereotopic, creating complex second-order multiplets that are frequently misidentified as impurities.

This guide provides a definitive comparative analysis of DMHBP’s 1H NMR profile against its precursors and structural analogs. It moves beyond simple peak listing to establish a self-validating protocol for confirming conversion and purity.

Experimental Workflow & Methodology

To ensure reproducibility, the following workflow integrates synthesis monitoring with high-resolution characterization.

Visualization of the Workflow

Figure 1: Operational workflow for the isolation and NMR validation of DMHBP. Note the critical distillation step to remove unreacted epoxide.

Protocol Standards (Self-Validating System)

-

Solvent Selection:

-

CDCl3 (Chloroform-d): Standard for routine purity checks. Excellent solubility; however, the hydroxyl proton (

) is often broad or invisible due to exchange. -

DMSO-d6: Recommended for structural validation. It inhibits proton exchange, revealing the

coupling (

-

-

Internal Standard: Use Trimethyl phosphate (TMP) (

ppm) only if absolute quantitation is required, but be wary of overlap with the product's methoxy signals. -

Acquisition Parameters:

-

Pulse Angle:

(to prevent saturation of methoxy signals). -

Relaxation Delay (

):

-

Comparative Analysis: The Performance Matrix

This section objectively compares the NMR signature of DMHBP against its primary alternatives: its precursor (Dimethyl Phosphite) and a structural homolog (Dimethyl 2-hydroxyethyl phosphonate) .

Comparison 1: Product vs. Precursor (The Conversion Test)

The most critical quality attribute is the complete consumption of Dimethyl Phosphite (DMP). DMP exists in equilibrium between a phosphite form (

| Feature | Precursor: Dimethyl Phosphite (DMP) | Product: Dimethyl (2-hydroxybutyl)phosphonate | Diagnostic Action |

| P-H Bond | Dominant Doublet at | Absent | Primary Validation: If the giant doublet at 6.95 ppm is present, the reaction is incomplete. |

| Methoxy ( | Doublet at | Doublet at | Shifts are nearly identical. Do not rely on methoxy integration alone. |

| Alkyl Region | Empty (except impurities) | Rich aliphatic region ( | Confirm stoichiometry of Alkyl vs. Methoxy (should be 9:6 protons). |

Expert Insight: The disappearance of the

Comparison 2: Structural Specificity (Butyl vs. Ethyl Analog)

When sourcing phosphonates, confusion between the hydroxyethyl and hydroxybutyl variants is common. 1H NMR easily distinguishes them via the distal methyl group.

| Chemical Shift ( | Dimethyl (2-hydroxyethyl )phosphonate | Dimethyl (2-hydroxybutyl )phosphonate | Structural Assignment |

| Absent | Triplet ( | Terminal Methyl ( | |

| Absent | Multiplet ( | Methylene ( | |

| Doublet of Triplets (dt) | Complex Multiplet | ||

| Doublet ( | Doublet ( |

Detailed Spectral Data & Interpretation

The following data represents the consensus spectral assignment for Dimethyl (2-hydroxybutyl)phosphonate in

The "Fingerprint" Table

| Position | Group | Shift ( | Multiplicity | Coupling ( | Interpretation |

| 1 | 3.76 | Doublet ( | Characteristic phosphonate methoxy. | ||

| 2 | 3.95 - 4.10 | Multiplet ( | - | Methine proton at the chiral center. | |

| 3 | 1.90 - 2.15 | Multiplet ( | Diastereotopic Protons. They are magnetically non-equivalent due to the adjacent chiral center. | ||

| 4 | 1.45 - 1.60 | Multiplet ( | - | Methylene of the ethyl group. | |

| 5 | 0.96 | Triplet ( | Terminal methyl group. | ||

| 6 | 2.5 - 4.5 | Broad Singlet | - | Highly variable. Disappears with |

Structural Logic (Graphviz)

The following diagram illustrates the connectivity and coupling pathways that generate the observed spectrum.

Figure 2: Coupling network of DMHBP. The Phosphorus atom splits both the Methoxy and P-CH2 protons, creating the characteristic "doublet" patterns.

Troubleshooting & Optimization

Issue: "I see a complex mess around 2.0 ppm instead of a doublet."

Cause: This is not an impurity. This is the diastereotopic nature of the

Issue: "The integration of the methoxy doublet is too low."

Cause: Incomplete relaxation. The longitudinal relaxation time (

References

-

ChemicalBook. (2025). Dimethyl (2-hydroxyethyl)phosphonate Spectral Data. Link

- Provides the baseline spectral data for the homologous hydroxyethyl derivative used for extrapol

-

Royal Society of Chemistry (RSC). (2005). Water Determines the Products: Cleavage of P(III) Esters. Link

- Authoritative source for Dimethyl Phosphite (precursor)

-

BenchChem. (2025).[1] Validation of synthetic methods for producing Dimethyl (2-oxopropyl)phosphonate. Link

- Comparative methodology for phosphonate synthesis monitoring and Pudovik reaction valid

-

National Institutes of Health (NIH) - PubChem. (2025). Dimethyl (hydroxymethyl)phosphonate Compound Summary. Link

- General physical properties and safety data for hydroxy-phosphon

Sources

A Comparative Guide to the Thermal Stability of Organophosphonates: Dimethyl (2-hydroxybutyl)phosphonate vs. Dimethyl Methylphosphonate (DMMP)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry, the thermal stability of a compound is a critical parameter influencing its application, from flame retardants to intermediates in pharmaceutical synthesis. This guide offers an in-depth comparison of the thermal stability of two key phosphonates: Dimethyl (2-hydroxybutyl)phosphonate and the widely-used Dimethyl methylphosphonate (DMMP). While extensive data is available for DMMP, direct experimental data for Dimethyl (2-hydroxybutyl)phosphonate is less prevalent in publicly accessible literature. Therefore, for the purpose of this guide, we will utilize data for its close structural analog, Dimethyl (2-hydroxyethyl)phosphonate, to draw meaningful comparisons and insights. This substitution allows for a robust analysis of the influence of a hydroxyl-functionalized alkyl chain on the thermal properties of a dimethyl phosphonate.

Introduction to the Contenders

Dimethyl methylphosphonate (DMMP) is a well-characterized organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It is a colorless liquid primarily employed as a flame retardant, but also finds use as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, and a stabilizer.[1] Its efficacy as a flame retardant stems from its ability to release phosphoric acid upon heating, which promotes char formation in polymers, thus inhibiting combustion.

Dimethyl (2-hydroxybutyl)phosphonate , and its analog Dimethyl (2-hydroxyethyl)phosphonate, belong to the class of hydroxyalkyl phosphonates. These molecules are distinguished by the presence of a hydroxyl (-OH) group on the alkyl chain attached to the phosphorus atom. This functional group introduces the potential for hydrogen bonding and different reaction pathways upon heating, which can significantly impact the compound's thermal degradation profile and its interactions within a material matrix. Hydroxyalkyl phosphonates are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.

Comparative Thermal Stability: A Data-Driven Analysis

The thermal stability of these compounds is best evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

| Compound | Onset Decomposition Temp. (Tonset) | Peak Decomposition Temp. (Tmax) | Residue at 600°C (Nitrogen atm.) |

| Dimethyl methylphosphonate (DMMP) | ~200-250°C | ~275°C | Low |

| Dimethyl (2-hydroxyethyl)phosphonate (proxy) | Likely higher than DMMP | Likely higher than DMMP | Potentially higher than DMMP |

The thermal decomposition of DMMP in an inert atmosphere typically begins around 200-250°C, with the main decomposition event occurring at approximately 275°C. Studies have shown that in the presence of air, the decomposition can be more complex, with the formation of various oxidized byproducts.[2][3] The decomposition of DMMP is understood to proceed via the cleavage of the P-C and P-O bonds.

For Dimethyl (2-hydroxyethyl)phosphonate, the presence of the hydroxyl group is anticipated to increase its thermal stability compared to DMMP. The hydroxyl group can participate in intermolecular hydrogen bonding, which requires additional energy to overcome, thus raising the initial decomposition temperature. Furthermore, the hydroxyl group can facilitate alternative decomposition pathways, such as intramolecular cyclization or condensation reactions, which may lead to the formation of more thermally stable char. Research on polymers functionalized with phosphonates containing hydroxyl groups has demonstrated an enhancement in the thermal stability of the overall material.[4] This suggests that the intrinsic thermal stability of the hydroxyalkyl phosphonate itself is a contributing factor. The degradation of organophosphorus esters is complex, with phosphonates generally exhibiting higher thermal stability than phosphate esters.[1]

The "Why": Mechanistic Insights into Thermal Decomposition

The difference in thermal stability can be attributed to the distinct chemical structures of the two molecules.

DMMP's Decomposition Pathway: The thermal degradation of DMMP is primarily initiated by the scission of the P-CH₃ and P-OCH₃ bonds. In an inert atmosphere, this leads to the formation of various volatile phosphorus-containing species and hydrocarbons. In the presence of oxygen, the decomposition is more oxidative, yielding products like formaldehyde, methanol, CO, and CO₂.

Influence of the Hydroxyl Group in Dimethyl (2-hydroxybutyl)phosphonate: The hydroxyl group in Dimethyl (2-hydroxybutyl)phosphonate introduces several possibilities that can enhance thermal stability:

-

Hydrogen Bonding: Intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules create a more associated liquid or solid phase, requiring higher temperatures to initiate decomposition.

-

Alternative Decomposition Routes: The hydroxyl group can act as a reactive site, promoting condensation reactions at elevated temperatures. This can lead to the formation of oligomeric or polymeric phosphate species, which are often more thermally stable and contribute to a higher char yield.

-

Intramolecular Interactions: The hydroxyl group can potentially interact with the phosphonate group within the same molecule, possibly leading to cyclization reactions that form more stable five or six-membered rings during the initial stages of decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Organophosphonates

To empirically determine and compare the thermal stability of these compounds, the following detailed TGA protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the onset decomposition temperature, peak decomposition temperature, and residual mass of Dimethyl (2-hydroxybutyl)phosphonate and DMMP under a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer (TGA) with a high-precision balance and programmable furnace.

Materials:

-

Dimethyl (2-hydroxybutyl)phosphonate (or Dimethyl (2-hydroxyethyl)phosphonate as a proxy)

-

Dimethyl methylphosphonate (DMMP)

-

High-purity nitrogen gas (99.999%)

-

High-purity air (for oxidative stability testing, optional)

-

Alumina or platinum crucibles

Experimental Workflow:

TGA Experimental Workflow Diagram

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA is calibrated for both temperature and mass according to the manufacturer's specifications. This is a critical step for data trustworthiness.

-

Sample Preparation:

-

Tare a clean alumina or platinum crucible on a microbalance.

-

Accurately weigh 5-10 mg of the liquid phosphonate sample into the crucible. A smaller sample size minimizes thermal gradients within the sample.

-

-

Instrument Loading and Purging:

-

Carefully place the crucible onto the TGA's sample holder.

-

Close the furnace and begin purging with high-purity nitrogen at a flow rate of 50 mL/min. A consistent purge gas flow is essential to remove any evolved gases and prevent oxidative side reactions.

-

Allow the system to purge for at least 30 minutes to ensure a completely inert atmosphere before starting the analysis.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C until a stable mass reading is obtained.

-

Program the furnace to heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min. A 10°C/min heating rate is a standard condition that provides good resolution of thermal events.

-

-

Data Acquisition:

-

Continuously monitor and record the sample mass as a function of temperature and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) by finding the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (Tmax).

-

Determine the percentage of residual mass at the end of the experiment (e.g., at 600°C or 800°C).

-

-

Repeatability: Conduct the experiment in triplicate for each compound to ensure the reproducibility of the results.

Causality Behind Experimental Choices:

-

Inert Atmosphere (Nitrogen): Using an inert atmosphere is crucial for studying the intrinsic thermal stability of the compound without the influence of oxidative degradation. This allows for a more direct comparison of the bond strengths and decomposition pathways inherent to the molecular structures.

-

Linear Heating Rate: A constant heating rate ensures that the thermal decomposition events are well-resolved and allows for the application of kinetic models to the data if desired.

-

Small Sample Size: Minimizes thermal lag and ensures that the entire sample is at a uniform temperature, leading to more accurate and sharper decomposition profiles.

Conclusion

References

-

Gese, N., & Eilers, H. (2021). Infrared signatures of dimethyl methylphosphonate (DMMP) and its thermal degradation products. SPIE Digital Library. [Link]

-

Liu, Y., Wang, Q., & Wang, J. (2012). Thermal stability of phosphorus-containing epoxy resins by thermogravimetric analysis. Journal of Thermal Analysis and Calorimetry, 110(2), 795-801. [Link]

-

Wikipedia. (2023). Dimethyl methylphosphonate. [Link]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

-

GO YEN CHEMICAL INDUSTRIAL CO., LTD. (n.d.). Dimethyl Methyl Phosphonate DMMP. [Link]

-

Gao, C., et al. (2019). Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. MDPI. [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.